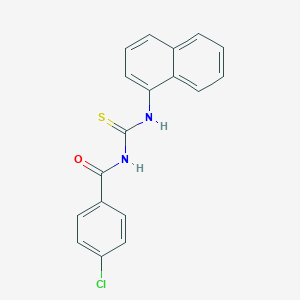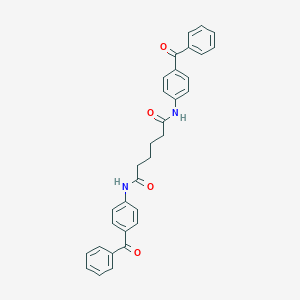![molecular formula C19H14INO B324122 N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B324122.png)
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C19H14INO It is a derivative of biphenyl, where the biphenyl core is substituted with an iodophenyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-iodoaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Cyclization: The compound can form cyclic structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation: Products include oxidized forms of the carboxamide group, such as carboxylic acids.
Reduction: Products include reduced forms of the carboxamide group, such as amines.
Wissenschaftliche Forschungsanwendungen
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. The carboxamide group can form hydrogen bonds, further stabilizing interactions with molecular targets. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-bromophenyl)biphenyl-4-carboxamide
- N-(2-chlorophenyl)biphenyl-4-carboxamide
- N-(2-fluorophenyl)biphenyl-4-carboxamide
Uniqueness
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to participate in halogen bonding. These properties can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific applications where these characteristics are advantageous.
Eigenschaften
Molekularformel |
C19H14INO |
|---|---|
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
N-(2-iodophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14INO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
InChI-Schlüssel |
LBLBKXOZWDVWJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324039.png)
![4-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B324040.png)
![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)


![2-({2-[(4-Bromophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B324049.png)

![4-chloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B324052.png)
![N-[(4-bromophenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B324053.png)
![N-[(4-bromophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B324054.png)

![N,N'-bis[(E)-(3-chlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B324060.png)

![N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B324064.png)
